molecular formula C78H111N21O19 B12827181 Melanotan-I

Melanotan-I

Cat. No.: B12827181
M. Wt: 1646.8 g/mol
InChI Key: UAHFGYDRQSXQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Melanotan I is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

Industrial Production Methods

Industrial production of Melanotan I follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification processes, including high-performance liquid chromatography, to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

Melanotan I primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions such as:

Common Reagents and Conditions

Major Products

The major product of these reactions is the desired peptide, Melanotan I. Oxidation and reduction reactions can lead to modified peptides with altered properties .

Scientific Research Applications

Melanotan I has a wide range of scientific research applications:

Mechanism of Action

Melanotan I works by mimicking the action of alpha-melanocyte-stimulating hormone. It binds to melanocortin receptors on the surface of melanocytes, the pigment-producing cells in the skin. This binding stimulates the production of melanin, leading to increased skin pigmentation . The primary molecular target is the melanocortin 1 receptor, which plays a key role in regulating melanogenesis .

Biological Activity

Melanotan-I (MT-I), also known as afamelanotide, is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) that primarily acts as a non-selective agonist of melanocortin receptors, particularly the melanocortin-1 receptor (MC1R). This compound has garnered attention for its potential applications in enhancing skin pigmentation, reducing sunburn cells, and possibly offering therapeutic benefits for various dermatological conditions.

This compound stimulates melanin production by binding to MC1R on melanocytes, which leads to increased eumelanin synthesis. This mechanism not only promotes tanning but also has implications for skin protection against UV radiation. The activation of MC1R triggers several intracellular pathways, including the cAMP pathway, which subsequently activates protein kinases that regulate anti-inflammatory responses and cellular survival mechanisms .

Pharmacokinetics

Research indicates that this compound can be administered via different routes, with subcutaneous (SC) administration showing complete bioavailability compared to intravenous (IV) dosing. A study demonstrated that SC doses ranging from 0.08 to 0.21 mg/kg resulted in significant tanning effects that peaked one week post-administration and persisted for up to three weeks after completing a regimen of ten doses . The plasma half-lives for SC dosing ranged from 0.07 to 0.79 hours during the absorption phase and from 0.8 to 1.7 hours during the beta-phase .

Tanning Efficacy

Clinical evaluations have shown that this compound significantly enhances tanning responses in human subjects. In a series of phase I studies conducted in Arizona, participants exhibited a 47% reduction in sunburn cells and an enhanced tanning effect compared to control groups following UV exposure .

Dermatological Applications

This compound has been investigated for its potential benefits in various skin conditions:

  • Acne Vulgaris : A phase II trial indicated that this compound reduced inflammatory acne lesions in subjects receiving the peptide over several weeks .
  • Xeroderma Pigmentosum : Phase II studies are ongoing to assess its effectiveness in models suffering from this severe photosensitivity disorder .
  • Polymorphic Light Eruptions : A randomized controlled trial suggested that this compound might alleviate pruritus associated with this condition after prolonged sunlight exposure .

Case Studies

Several case reports have documented adverse effects associated with this compound use, including the development of dysplastic nevi and melanoma in individuals who self-administered the peptide without medical supervision. One notable case involved a 16-year-old girl who experienced significant skin changes after using Melanotan-II alongside tanning beds . Another report highlighted melanoma development in a user with multiple risk factors, emphasizing the need for caution regarding its use .

Safety Profile

While this compound has shown promise in promoting tanning and potentially therapeutic effects for certain skin conditions, it is not without risks. Side effects reported include gastrointestinal upset and facial flushing . Furthermore, concerns regarding its long-term safety remain due to associations with malignant transformations in predisposed individuals.

Comparative Analysis

Parameter This compound Melanotan-II
Target Receptor MC1RBroader range of melanocortin receptors
Half-life (SC) 0.07 - 1.7 hoursShorter than MT-I
Efficacy in Tanning SignificantLess studied
Safety Concerns Moderate; linked to melanomaHigher risk of side effects
Clinical Approval Status Research-onlyResearch-only

Properties

IUPAC Name

4-[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoylamino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHFGYDRQSXQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H111N21O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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